molecular formula C21H21N3O3 B14953761 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide

Cat. No.: B14953761
M. Wt: 363.4 g/mol
InChI Key: ZIWWBXMGJHYNQN-UHFFFAOYSA-N
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Description

This compound features a 1H-indole core substituted at the 4-position with a 2-methoxyethyl group and an acetamide side chain linked to a 3-oxo-2,3-dihydro-1H-isoindol-1-yl moiety. The 3-oxo-isoindole moiety may engage in hydrogen bonding via its carbonyl groups, influencing target binding .

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)indol-4-yl]-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide

InChI

InChI=1S/C21H21N3O3/c1-27-12-11-24-10-9-16-17(7-4-8-19(16)24)22-20(25)13-18-14-5-2-3-6-15(14)21(26)23-18/h2-10,18H,11-13H2,1H3,(H,22,25)(H,23,26)

InChI Key

ZIWWBXMGJHYNQN-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)CC3C4=CC=CC=C4C(=O)N3

Origin of Product

United States

Preparation Methods

The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide typically involves a multi-step process. One common method includes the Claisen–Schmidt condensation reaction, which is used to form the indole core . The reaction conditions often involve the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the indole nitrogen, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues with Indole-Acetamide Scaffolds

Substituent Effects on the Indole Core
  • N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j)
    This compound () has a 5-methoxy-2-methylindole core with a 4-chlorobenzoyl group and a 3-chloro-4-fluorophenyl acetamide. The bulky hydrophobic substituents (e.g., 4-chlorobenzoyl) reduce solubility compared to the target compound’s 2-methoxyethyl group, which introduces ether oxygen for improved hydrophilicity .

  • 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide
    The ethyl group at the indole 1-position () provides less steric hindrance than the 2-methoxyethyl group in the target compound. The 4-methoxyphenyl acetamide may enhance π-π stacking but lacks the isoindole moiety’s hydrogen-bonding capacity .

Modifications in the Acetamide Moiety
  • N-(2,3-Dihydro-2-methyl-1,3-dioxo-1H-isoindol-5-yl)acetamide This analog () contains a 2-methyl-1,3-dioxoisoindole group.
  • 2-[3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide
    This compound () shares the 1-(2-methoxyethyl)-1H-indol-4-yl group with the target molecule but replaces the isoindole with a pyridazinyl group. The pyridazine ring may engage in different dipole interactions, altering target specificity .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability
  • The 2-methoxyethyl group in the target compound enhances water solubility compared to analogs with hydrophobic substituents (e.g., adamantane in or naphthyl in ) .
  • The 3-oxo-isoindole moiety’s carbonyl groups improve membrane permeability via hydrogen bonding, a feature absent in analogs with non-polar groups (e.g., methyl in ) .

Biological Activity

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is a complex organic compound belonging to the class of indole derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, molecular interactions, and potential therapeutic implications based on various research findings.

Chemical Structure

The molecular formula of this compound is C₁₈H₁₉N₃O₃ with a molecular weight of approximately 321.36 g/mol. The structure comprises an indole moiety linked to an isoindole fragment through an acetamide functional group, which is critical for its biological activity.

Structural Features

FeatureDescription
Indole MoietyCentral to the compound's interaction with biological targets
Isoindole FragmentEnhances the compound's binding affinity
Acetamide GroupFacilitates solubility and bioavailability

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study reported that this compound effectively reduced the viability of breast cancer cells by modulating apoptosis-related proteins such as caspases and Bcl-2 family members .

The mechanism by which this compound exerts its biological effects involves binding to specific proteins and enzymes, leading to modulation of their activity. This interaction can inhibit cell growth pathways or activate apoptotic signals. Molecular docking studies suggest that it may target key receptors involved in cancer progression, although further research is needed to elucidate the precise molecular targets .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies have suggested that this compound may possess antimicrobial properties. Tests against various bacterial strains have shown promising results, indicating potential applications in treating infections .

Study 1: Anticancer Efficacy

A recent study evaluated the effects of this compound on human breast cancer cell lines (MCF7). The results indicated a dose-dependent reduction in cell viability with an IC₅₀ value of approximately 15 µM. The study also highlighted the induction of apoptosis through activation of caspase pathways .

Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects with minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting its potential as an antimicrobial agent .

Future Directions

Given its promising biological activities, further studies are warranted to explore:

  • In vivo efficacy : Assessing the therapeutic potential in animal models.
  • Mechanistic studies : Elucidating the specific molecular pathways affected by the compound.
  • Formulation development : Enhancing bioavailability and delivery mechanisms for clinical applications.

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